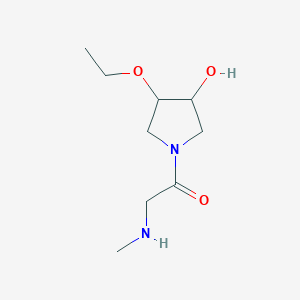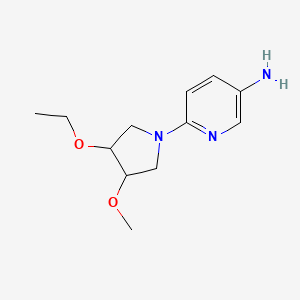
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one, or more commonly known as (CID-1595897), is a fluorinated organic compound that has been widely studied in the scientific research field due to its intriguing properties. It has been used in a variety of laboratory experiments, including synthesis and biochemistry, as well as in the development of therapeutic agents. In
Applications De Recherche Scientifique
Preparation and Reactivity of Fluorinated Compounds
- A study explored the preparation, reactivity, and tautomeric preferences of various fluorinated propan-2-ones, highlighting the potential of fluorinated compounds in creating novel chemical entities with unique reactivity profiles useful in material science and pharmaceutical chemistry (Loghmani-Khouzani et al., 2006).
Catalytic Applications of Ionic Liquids
- Research on ionic liquid-based Ru(II)–phosphinite compounds, including the synthesis of "1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride," demonstrated their effectiveness as catalysts in transfer hydrogenation, showcasing the utility of such compounds in enhancing catalytic reactions, which is crucial for developing more efficient and sustainable chemical processes (Aydemir et al., 2014).
Fluorinated Receptors for Anion Detection
- The synthesis and application of beta-fluorinated derivatives for anion detection were studied, emphasizing the role of fluorinated compounds in creating efficient receptors that could lead to advancements in environmental monitoring and analytical chemistry (Maeda & Ito, 2006).
Fluorinating Agents for Organic Synthesis
- The utility of F-propene and dialkylamines reaction products as fluorinating agents was highlighted, indicating the importance of such compounds in introducing fluorine atoms into organic molecules, a critical step in the synthesis of many pharmaceuticals and agrochemicals (Takaoka et al., 1979).
Propriétés
IUPAC Name |
2-chloro-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF2NO/c1-7(12)10(16)15-5-8-3-2-4-11(13,14)9(8)6-15/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJKYBFPRAJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC(C2C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




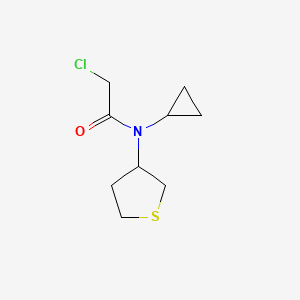
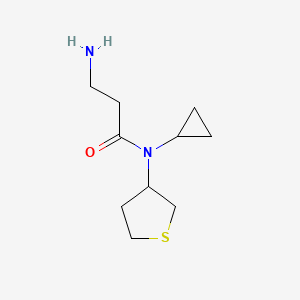
![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)
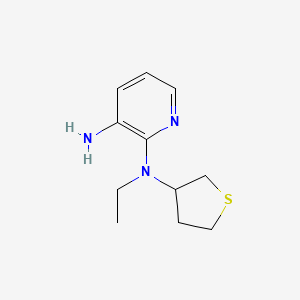
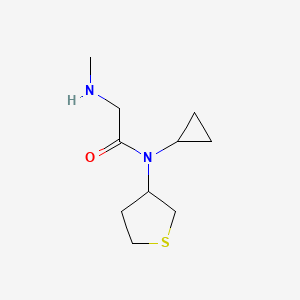
![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)
